REACTION_SMILES
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[Br:18][c:19]1[cH:20][cH:21][c:22]2[c:26]([cH:27]1)[O:25][CH2:24][O:23]2.[CH3:1][O:2][c:3]1[cH:4][c:5]([N:11]2[CH2:12][CH:13]([CH3:17])[NH:14][CH2:15][CH2:16]2)[cH:6][cH:7][c:8]1[O:9][CH3:10]>>[O:2]1[c:3]2[cH:4][c:5]([N:11]3[CH2:12][CH:13]([CH3:17])[NH:14][CH2:15][CH2:16]3)[cH:6][cH:7][c:8]2[O:9][CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccc2c(c1)OCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(N2CCNC(C)C2)cc1OC
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Name
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Type
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product
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Smiles
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CC1CN(c2ccc3c(c2)OCO3)CCN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |